molecular formula C20H19N3O2S B2418506 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034328-78-2

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2418506
CAS No.: 2034328-78-2
M. Wt: 365.45
InChI Key: ZEBLMCHZABNAMN-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is an aromatic organic compound with a molecular formula C8H6S . This compound is part of a larger class of molecules known as thiophene-based analogs, which have been the subject of extensive research due to their potential biological activity .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide . In the case of “this compound”, it is likely that a similar process was used, with additional steps to incorporate the furan and pyrazole moieties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several different functional groups present. These include a benzo[b]thiophene ring, a furan ring, and a pyrazole ring . The exact structure would need to be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the benzo[b]thiophene moiety could potentially undergo electrophilic aromatic substitution reactions . The furan and pyrazole rings could also participate in various reactions, depending on the specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[b]thiophene ring could contribute to its aromaticity . The exact properties would need to be determined experimentally.

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activity. For example, its potential as a STING agonist could be further investigated, which could have implications for the development of new immunotherapies .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-19(16-7-5-11-25-16)14(2)23(22-13)10-9-21-20(24)18-12-15-6-3-4-8-17(15)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBLMCHZABNAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3S2)C)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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